Enzymatic Activity: 3-Ethoxybenzoic Acid Enables Oxidation by CYP199A4 Where 3-Methoxybenzoic Acid Fails
In a study of cytochrome P450 enzyme CYP199A4, 3-ethoxybenzoic acid acts as a competent substrate, undergoing efficient oxidation, whereas the smaller analog 3-methoxybenzoic acid shows no measurable activity for O-demethylation [1]. This is a stark functional differentiation between two structurally similar meta-substituted benzoic acids.
| Evidence Dimension | Enzymatic O-dealkylation activity |
|---|---|
| Target Compound Data | Enables efficient oxidation |
| Comparator Or Baseline | 3-Methoxybenzoic acid |
| Quantified Difference | Complete loss of function for the comparator (inactive) |
| Conditions | Cytochrome P450 CYP199A4 from Rhodopseudomonas palustris HaA2; in vitro assay |
Why This Matters
For researchers using CYP199A4 as a biocatalyst or studying its substrate specificity, 3-ethoxybenzoic acid is a required substrate; the methoxy analog is functionally inert and cannot be used as a substitute.
- [1] Podgorski, M. N., Coleman, T., Chao, R. R., De Voss, J. J., Bruning, J. B., & Bell, S. G. (2020). Investigation of the requirements for efficient and selective cytochrome P450 monooxygenase catalysis across different reactions. Journal of Inorganic Biochemistry, 203, 110913. DOI: 10.1016/j.jinorgbio.2019.110913. View Source
